molecular formula C9H12N2O3S B1599756 2-(HYDROXYIMINO)-1-((4-METHYLPHENYL)SULFONYL)ETH-2-YLAMINE CAS No. 72660-98-1

2-(HYDROXYIMINO)-1-((4-METHYLPHENYL)SULFONYL)ETH-2-YLAMINE

Cat. No.: B1599756
CAS No.: 72660-98-1
M. Wt: 228.27 g/mol
InChI Key: ZPEOWHYBZZPAEJ-UHFFFAOYSA-N
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Description

N’-hydroxy-2-(4-methylphenyl)sulfonylethanimidamide is a chemical compound with the molecular formula C9H12N2O3S. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of a sulfonyl group, a hydroxy group, and a methylphenyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-2-(4-methylphenyl)sulfonylethanimidamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with N-hydroxyethanimidamide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of N’-hydroxy-2-(4-methylphenyl)sulfonylethanimidamide may involve the use of large-scale reactors and automated systems to control the reaction conditions. The process may include steps such as purification by recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-2-(4-methylphenyl)sulfonylethanimidamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The hydroxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Substitution reactions may involve reagents such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone or aldehyde, while reduction of the sulfonyl group may produce a sulfide.

Scientific Research Applications

N’-hydroxy-2-(4-methylphenyl)sulfonylethanimidamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • N’-hydroxy-2-(4-chlorophenyl)sulfonylethanimidamide
  • N’-hydroxy-2-(4-nitrophenyl)sulfonylethanimidamide
  • N’-hydroxy-2-(4-methoxyphenyl)sulfonylethanimidamide

Uniqueness

N’-hydroxy-2-(4-methylphenyl)sulfonylethanimidamide is unique due to the presence of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects.

Properties

CAS No.

72660-98-1

Molecular Formula

C9H12N2O3S

Molecular Weight

228.27 g/mol

IUPAC Name

N'-hydroxy-2-(4-methylphenyl)sulfonylethanimidamide

InChI

InChI=1S/C9H12N2O3S/c1-7-2-4-8(5-3-7)15(13,14)6-9(10)11-12/h2-5,12H,6H2,1H3,(H2,10,11)

InChI Key

ZPEOWHYBZZPAEJ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC(=NO)N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)C/C(=N\O)/N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC(=NO)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(HYDROXYIMINO)-1-((4-METHYLPHENYL)SULFONYL)ETH-2-YLAMINE
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